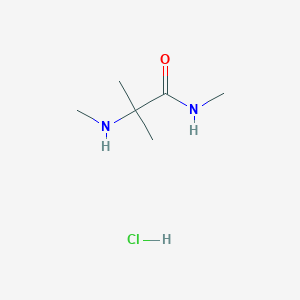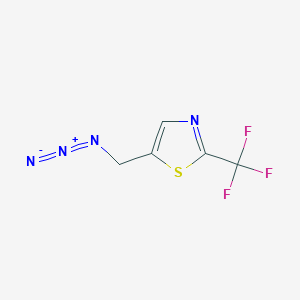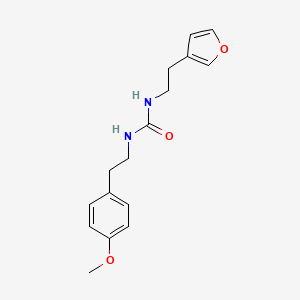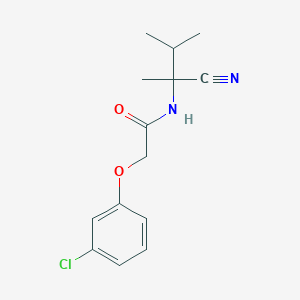
N1,N2,2-Trimethylalaninamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2,2-Trimethylalaninamide hydrochloride is a chemical compound with the empirical formula C6H15ClN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of N1,N2,2-Trimethylalaninamide hydrochloride is 166.65 . The SMILES string representation of the molecule isCl.CN(C)C(=O)C(C)(C)N . This provides a way to visualize the molecule’s structure using cheminformatics software. Physical And Chemical Properties Analysis
N1,N2,2-Trimethylalaninamide hydrochloride is a solid compound . Its InChI key, which is a unique identifier for the compound, isZNYGVGBPEWMCFN-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Fluorescence Diagnostic
- Application : N1,N2,2-Trimethylalaninamide hydrochloride derivatives have been used in fluorescence diagnostics. One study showed that appending an ethyldimethylamino group to the N1 nitrogen substituent of the dansyl group in these compounds significantly affects fluorescence emission intensity. This change in fluorescence intensity has applications in detecting ions and protons in solution and polymers (O'Connor et al., 2006).
Diagnostic and Therapeutic Applications
- Metabonomic Studies : The compound has been linked to metabonomic studies, particularly in understanding the biochemical changes in serum of type 2 diabetes mellitus patients treated with specific drugs (Huo et al., 2009).
- Protonation Studies in Drug Binding : N1 protonation in certain drug compounds, including trimethoprim, has been studied to understand their binding mechanisms in dihydrofolate reductase, which is significant for designing effective drugs (Cocco et al., 1983).
Chemical and Biological Applications
- Trimethyl Lock Mechanism : N1,N2,2-Trimethylalaninamide hydrochloride related compounds have been studied for their 'trimethyl lock' mechanism, which is significant in molecular release in chemistry, biology, and pharmacology (Levine & Raines, 2012).
- Amino Acid Derivatives Synthesis : The compound has been used in synthesizing amino acid derivatives, contributing significantly to peptide synthesis and related research (Stewart, 1967).
Analytical Applications
- Analytical Chemistry : It has been applied in analytical chemistry, particularly in gas chromatographic profiling of sugars and polyols as their trimethylsilyl derivatives, providing insights into various biological and clinical conditions (Jansen et al., 1986).
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements include H301, which means it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .
Direcciones Futuras
As for future directions, it’s difficult to predict without specific context. The use of N1,N2,2-Trimethylalaninamide hydrochloride would largely depend on the needs of the research project. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers, suggesting that it may have potential in the development of new chemical reactions or materials .
Propiedades
IUPAC Name |
N,2-dimethyl-2-(methylamino)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2,8-4)5(9)7-3;/h8H,1-4H3,(H,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSYQVOMZACBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N2,2-Trimethylalaninamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2795639.png)

![2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2795644.png)
![5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2795645.png)

![N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2795649.png)

![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2795651.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2795653.png)

![4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2795656.png)